Cas no 476463-34-0 ((2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylprop-2-enamide)

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylprop-2-enamide 化学的及び物理的性質
名前と識別子
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- (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylprop-2-enamide
- (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide
- 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-
- AB00668109-01
- F0529-0427
- AKOS024580657
- (Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- 476463-34-0
- (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
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- インチ: 1S/C18H12FN3O3S/c19-13-5-3-12(4-6-13)17-21-22-18(26-17)20-16(23)8-2-11-1-7-14-15(9-11)25-10-24-14/h1-9H,10H2,(H,20,22,23)/b8-2-
- InChIKey: LVIHLTYMZVMVPI-WAPJZHGLSA-N
- ほほえんだ: S1C(=NN=C1C1C=CC(=CC=1)F)NC(/C=C\C1C=CC2=C(C=1)OCO2)=O
計算された属性
- せいみつぶんしりょう: 369.05834059g/mol
- どういたいしつりょう: 369.05834059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 102Ų
じっけんとくせい
- 密度みつど: 1.489±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 7.93±0.50(Predicted)
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0529-0427-10μmol |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
476463-34-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0529-0427-40mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
476463-34-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0529-0427-20μmol |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
476463-34-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0529-0427-15mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
476463-34-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0529-0427-20mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
476463-34-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0529-0427-10mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
476463-34-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0529-0427-50mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
476463-34-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0529-0427-75mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
476463-34-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0529-0427-25mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
476463-34-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0529-0427-5mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
476463-34-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylprop-2-enamide 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylprop-2-enamideに関する追加情報
Compound Introduction: (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylprop-2-enamide (CAS No. 476463-34-0)
Introduction to the compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylprop-2-enamide, identified by its CAS number 476463-34-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The molecular structure of this compound features a complex arrangement of functional groups, including a benzodioxole moiety, a thiadiazole ring system, and an amide linkage. These structural elements contribute to its unique chemical properties and biological interactions. The presence of a 4-fluorophenyl group further enhances its pharmacological profile by influencing its metabolic stability and binding affinity to biological targets.
In recent years, there has been growing interest in developing novel compounds that exhibit potent activity against various diseases. The benzodioxole scaffold, for instance, has been extensively studied for its role in modulating central nervous system (CNS) activity. Compounds containing this moiety have shown promise in treating conditions such as anxiety and depression. Similarly, the thiadiazole ring system is known for its antimicrobial and anti-inflammatory properties.
The amide group in the structure of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylprop-2-enamide plays a crucial role in determining its solubility and bioavailability. This feature is particularly important for drug development, as it ensures that the compound can be effectively absorbed and distributed throughout the body. Additionally, the double bond in the propene moiety contributes to the compound's flexibility and reactivity, which can be exploited in further chemical modifications.
Recent studies have highlighted the potential of this compound as a lead molecule for drug discovery. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary findings suggest that it may exhibit inhibitory activity against certain enzymes associated with inflammation and oxidative stress. These effects could make it a valuable candidate for developing treatments for chronic inflammatory diseases and neurodegenerative disorders.
The fluorine atom in the 4-fluorophenyl group is particularly noteworthy, as fluorine substitution often enhances the metabolic stability of pharmaceutical compounds. This can lead to improved pharmacokinetic profiles, including longer half-lives and reduced susceptibility to degradation by metabolic enzymes. Such properties are highly desirable in drug development, as they can increase the efficacy and duration of treatment.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been utilized to construct the benzodioxole and thiadiazole moieties efficiently. These methods highlight the importance of modern synthetic chemistry in producing complex molecules like this one.
Evaluation of the compound's biological activity has been conducted using both in vitro and in vivo models. In vitro assays have revealed promising results regarding its ability to modulate target proteins relevant to disease pathways. Additionally, animal studies have provided insights into its pharmacokinetic behavior and potential side effects. These preclinical findings are crucial for determining whether it is suitable for further development into a therapeutic agent.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it attractive for use as an intermediate in synthesizing other bioactive molecules. Researchers are exploring ways to modify its structure to enhance specific properties or target different biological pathways. This versatility underscores the importance of having a diverse toolkit of molecular building blocks for drug discovery.
The regulatory landscape for new pharmaceutical compounds continues to evolve, with increasing emphasis on safety and efficacy. The development process for this compound must adhere to stringent guidelines set by regulatory agencies worldwide. This ensures that any potential therapeutic agent is thoroughly evaluated before being made available to patients. The rigorous testing protocols help ensure that only safe and effective treatments reach the market.
In conclusion, (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylprop-2-enamide represents a significant advancement in pharmaceutical chemistry with potential therapeutic applications across multiple disease areas. Its complex molecular structure and diverse functional groups contribute to its unique biological profile. Ongoing research continues to explore its full potential as a lead molecule for drug discovery.
476463-34-0 ((2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylprop-2-enamide) 関連製品
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